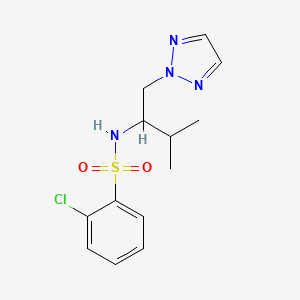

2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

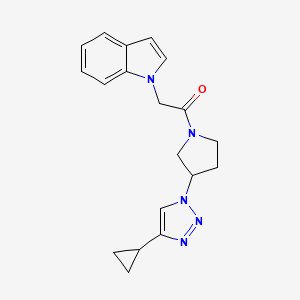

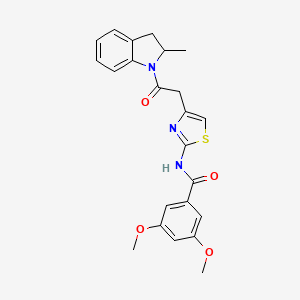

The compound “2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method is commonly used in the synthesis of triazole compounds .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .Scientific Research Applications

Anticancer Applications

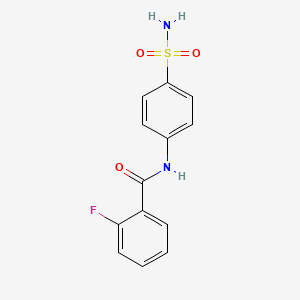

- Sulfonamide derivatives have been synthesized and evaluated for their anticancer properties. Notably, certain compounds exhibited remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, with low micromolar GI50 levels indicating their potential as anticancer agents (Sławiński et al., 2012). Similarly, another study reported the synthesis of benzenesulfonamide derivatives with significant antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Antimicrobial Applications

- Sulfanilamide-derived 1,2,3-triazole compounds have shown promising antibacterial potency in vitro, indicating the potential of sulfonamide derivatives in developing new antibacterial agents (Wang et al., 2010).

Herbicide Development

- The metabolism and mode of action of chlorsulfuron, a sulfonamide-based herbicide, have been studied, highlighting the importance of sulfonamide derivatives in agricultural applications. The selectivity of chlorsulfuron for small grains is attributed to the ability of these crops to metabolize the herbicide into inactive products, showcasing the role of sulfonamide compounds in the development of selective herbicides (Sweetser et al., 1982).

Mechanism of Action

Target of Action

Similar 1,2,3-triazole derivatives have been found to interact with a variety of enzymes and receptors in biological systems . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Mode of Action

It’s known that 1,2,3-triazole derivatives can interact with their targets, leading to changes in the target’s function . The interaction often involves binding to the active site of the target, which can inhibit or enhance the target’s activity .

Biochemical Pathways

Similar 1,2,3-triazole derivatives have been found to affect various biochemical pathways, including those involved in fungal infections . For instance, some 1,2,3-triazole derivatives have been found to inhibit the enzyme cytochrome P450 lanosterol 14α-demethylase of C. albicans, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .

Pharmacokinetics

Similar 1,2,3-triazole derivatives have been found to possess favorable pharmacokinetic properties, including good bioavailability .

Result of Action

Similar 1,2,3-triazole derivatives have been found to exhibit various biological activities, including antifungal, antioxidant, and antitubercular activities .

Action Environment

For instance, changes in the environment and global climate change can lead to the production of newly pathogenic fungal species, which can affect the efficacy of antifungal agents .

Future Directions

Given the versatile biological activities of triazole compounds, there is significant interest in the development of novel antimicrobial drugs to combat drug-resistant infections effectively . The unique features of 1,2,3-triazoles and their derivatives hold immense potential to significantly advance medicinal chemistry . Therefore, the future direction in this field could involve the design and synthesis of new triazole derivatives with enhanced therapeutic properties.

Properties

IUPAC Name |

2-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN4O2S/c1-10(2)12(9-18-15-7-8-16-18)17-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVMVRFTSQFORJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)

![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)

![2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime](/img/structure/B2835839.png)

![N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2835840.png)